molecular formula C15H13NO4S B13926849 Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- CAS No. 100200-71-3

Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl-

Cat. No.: B13926849
CAS No.: 100200-71-3
M. Wt: 303.3 g/mol
InChI Key: FAAORLFQSDBSJE-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- is a compound that has garnered interest due to its structural similarity to capsaicin, a compound known for its biological activity. This compound features a 1,3-benzodioxole ring and a benzenesulfonamide group, making it distinct from capsaicin, which has a 2-methoxyphenol moiety and an aliphatic amide chain .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- involves converting the vanillyl system on the capsaicinoid structure to a benzodioxol group and modifying the alkyl-lipophilic chain by an aromatic ring. The amide bond is replaced by a sulfonamide bond using bioisosteric concepts . Specific reaction conditions and reagents used in the synthesis include:

    Starting Materials: 1,3-benzodioxole and benzenesulfonamide.

    Reaction Conditions: The reaction typically involves heating the starting materials in the presence of a suitable catalyst.

    Catalysts: Common catalysts include acids or bases that facilitate the formation of the sulfonamide bond.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds.

Scientific Research Applications

Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of structural modifications on biological activity.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to capsaicin.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- involves its interaction with molecular targets similar to those of capsaicin. It is believed to bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Capsaicin: Differs by having a 2-methoxyphenol moiety and an aliphatic amide chain.

    N-(benzo[d][1,3]dioxol-5-ylmethyl)benzenesulfonamide: Another analogue with slight structural variations.

Uniqueness

Benzenesulfonamide, N-(1,3-benzodioxol-5-ylmethylene)-4-methyl- is unique due to its combination of a 1,3-benzodioxole ring and a benzenesulfonamide group, which imparts distinct chemical and biological properties compared to its analogues .

Properties

CAS No.

100200-71-3

Molecular Formula

C15H13NO4S

Molecular Weight

303.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethylidene)-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H13NO4S/c1-11-2-5-13(6-3-11)21(17,18)16-9-12-4-7-14-15(8-12)20-10-19-14/h2-9H,10H2,1H3

InChI Key

FAAORLFQSDBSJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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